Isomenthol

Catalog No.
S627115
CAS No.
3623-52-7
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isomenthol

CAS Number

3623-52-7

Product Name

Isomenthol

IUPAC Name

(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10+/m0/s1

InChI Key

NOOLISFMXDJSKH-LPEHRKFASA-N

SMILES

CC1CCC(C(C1)O)C(C)C

Solubility

Practically insoluble to insoluble
Sparingly soluble (in ethanol)

Synonyms

isomenthol

Canonical SMILES

CC1CCC(C(C1)O)C(C)C

Isomeric SMILES

C[C@H]1CC[C@H]([C@@H](C1)O)C(C)C

Isomenthol is a stereoisomer of menthol, specifically classified as (+)-isomenthol. It is a tertiary alcohol with the molecular formula C10H20OC_{10}H_{20}O and a molar mass of 156.3 g/mol. This compound is characterized by its unique structure, which includes three stereogenic centers, allowing for various stereoisomers. Isomenthol typically appears as a white to light beige solid and has a characteristic odor. It melts at approximately 79-80 °C and boils at about 215-219 °C .

Typical of alcohols, including oxidation, esterification, and hydrogenation. For example, it can be oxidized to form isomenthone, which can then undergo further transformations . Additionally, isomenthol has been studied in hydrogenation reactions where it can be converted into menthol or other derivatives under specific conditions .

Isomenthol exhibits antibacterial properties and has been investigated for its potential use in pharmaceuticals. Its activity against certain bacterial strains suggests it may serve as an effective antibacterial agent in topical formulations and other applications . Furthermore, like other menthol derivatives, isomenthol may have effects on cold-sensitive receptors, contributing to a cooling sensation when applied topically .

The synthesis of isomenthol can be achieved through several methods:

  • Hydrogenation of Menthone: Isomenthol can be synthesized by the hydrogenation of menthone under specific conditions (e.g., pressure and temperature) to yield a mixture rich in isomenthol .
  • Benzyl Chloride Reaction: Another method involves the reaction of benzyl chloride with sodium hydroxide, which leads to the formation of isomenthol .
  • Inverted Menthone: Isomenthol can also be produced from inverted menthone through various catalytic processes that facilitate the conversion .

Isomenthol finds applications across multiple industries:

  • Pharmaceuticals: Due to its antibacterial properties, isomenthol is used in topical formulations and over-the-counter medications.
  • Food Industry: It serves as a flavoring agent in various food products due to its minty aroma.
  • Cosmetics: Isomenthol is incorporated into personal care products for its cooling effect and pleasant fragrance.

Studies have shown that isomenthol interacts with biological systems in ways similar to other menthol derivatives. Its ability to activate cold-sensitive receptors makes it useful in formulations aimed at providing relief from discomfort or irritation. Research continues to explore its potential synergistic effects when combined with other compounds in therapeutic applications .

Isomenthol belongs to a family of compounds derived from menthol, each exhibiting unique properties and applications. Here are some similar compounds:

Compound NameStructure TypeUnique Features
MentholStereoisomerWidely used for its cooling sensation; primary component in mint oils.
NeomentholStereoisomerLess common; has different sensory properties compared to menthol.
IsoneomentholStereoisomerExhibits unique physicochemical properties; less studied than others.
IsomenthoneKetonePrecursor to isomenthol; involved in various synthetic pathways.

Isomenthol's uniqueness lies in its specific stereochemistry and resultant biological activity, setting it apart from its counterparts while still sharing common characteristics associated with the menthol family .

Isomenthol’s systematic IUPAC name is (1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol, reflecting the stereochemistry at carbons 1, 2, and 5. The compound is classified under the broader category of p-menthane monoterpenoids, which feature a cyclohexane ring with methyl and isopropyl groups at positions 1 and 4, respectively. Key identifiers include:

PropertyValueSource
CAS Registry Number3623-52-7 (±), 23283-97-8 (+)
Molecular FormulaC₁₀H₂₀O
Molecular Weight156.27 g/mol
Optical Rotation (α)+16.5° (c = 10, ethanol)

The (±)-isomenthol designation refers to the racemic mixture, while (+)-isomenthol denotes the dextrorotatory enantiomer. Its structure diverges from menthol in the axial/equatorial orientation of the hydroxyl and isopropyl groups, leading to distinct physicochemical properties.

Stereoisomerism in Menthol Derivatives: Positional Relationships to Menthol, Neomenthol, and Neoisomenthol

Menthol derivatives comprise four diastereomeric pairs:

  • Menthol (1R,2S,5R)
  • Neomenthol (1R,2R,5S)
  • Isomenthol (1R,2S,5S)
  • Neoisomenthol (1R,2R,5R)

The table below contrasts their stereochemical configurations:

IsomerC1 ConfigurationC2 ConfigurationC5 ConfigurationRelative Orientation of Groups
MentholRSRHydroxyl axial, isopropyl equatorial
NeomentholRRSHydroxyl equatorial, isopropyl axial
IsomentholRSSHydroxyl equatorial, isopropyl axial
NeoisomentholRRRHydroxyl axial, isopropyl equatorial

Isomenthol’s (1R,2S,5S) configuration places the hydroxyl group equatorially and the isopropyl group axially, contrasting with menthol’s (1R,2S,5R) arrangement. This difference profoundly impacts molecular interactions:

  • Conformational stability: Isomenthol adopts a chair conformation where bulky substituents occupy equatorial positions to minimize steric strain.
  • Hydrogen-bonding capacity: The equatorial hydroxyl group participates less readily in intermolecular hydrogen bonding compared to axial orientations.
  • Chiral recognition: Enzymatic systems and synthetic catalysts exhibit stereoselectivity toward isomenthol’s unique spatial arrangement.

Neoisomenthol (CAS 491-02-1), with the (1R,2R,5R) configuration, shares axial hydroxyl positioning with menthol but differs in isopropyl orientation. These subtle variations underscore the challenges in resolving menthol isomers via conventional chromatographic methods.

Structural and Spectroscopic Characterization

Crystallographic and Spectroscopic Data

X-ray diffraction studies reveal that isomenthol crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 6.82 Å, b = 12.15 Å, c = 15.30 Å. Key spectroscopic features include:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.40 (m, 1H, OH), 1.68 (m, 1H, H-1), 1.52 (dq, J = 12.4 Hz, H-2), 0.91 (d, J = 6.8 Hz, 6H, isopropyl CH₃).
  • ¹³C NMR: δ 73.2 (C-1), 47.5 (C-2), 34.1 (C-5), 22.3/22.1 (isopropyl CH₃).
  • IR (KBr): 3320 cm⁻¹ (O-H stretch), 1045 cm⁻¹ (C-O bend).

Computational Modeling and Conformational Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate that isomenthol’s lowest-energy conformation places the hydroxyl group equatorial and isopropyl group axial. Key computational findings:

ParameterValue
ΔG (chair inversion)5.2 kcal/mol
Dipole moment2.1 Debye
HOMO-LUMO gap6.8 eV

These results align with experimental optical rotation data ([α]ᴅ²⁵ = +16.5°), confirming the (1R,2S,5S) configuration.

Synthetic and Natural Occurrence

Biosynthetic Pathways

In Mentha species, isomenthol arises from enzymatic isomerization of (−)-menthol via cytochrome P450-mediated hydroxylation and subsequent redox steps. Key intermediates:

  • Geranyl diphosphate → (−)-limonene (LS enzyme)
  • (−)-Limonene → (−)-trans-isopiperitenol (L3OH)
  • Isopiperitenone → (+)-cis-isopulegone (iPR)
  • Isomerization to (+)-pulegone, then reduction to isomenthol

Industrial Synthesis

Racemic isomenthol is produced via thymol hydrogenation over Raney nickel catalysts at 120–150°C. The reaction yields:

  • 60% (±)-menthol
  • 30% (±)-neomenthol
  • 10% (±)-isomenthol

Resolution of enantiomers requires chiral stationary-phase chromatography or enzymatic kinetic resolution using Candida antarctica lipase B.

Applications and Research Frontiers

Role in Chiral Synthesis

Isomenthol serves as a precursor for:

  • Menthyl ethers: Chiral auxiliaries in asymmetric Diels-Alder reactions
  • Terpene-amino hybrids: Bioactive compounds with antimicrobial properties
  • Liquid crystals: Mesogenic derivatives for display technologies

Analytical Challenges

Differentiating isomenthol from neomenthol requires:

  • Low-temperature NMR: Resolving coupling constants (J₁,₂ = 2.1 Hz vs. 4.5 Hz in neomenthol)
  • Chiral GC columns: Cyclodextrin-based phases (e.g., β-DEX 120)
  • Vibrational circular dichroism: Detecting C-O stretching modes at 1045 cm⁻¹

Molecular Geometry: Cyclohexanol Backbone and Isopropyl Substituent Orientation

Isomenthol, with the molecular formula C₁₀H₂₀O and molecular weight of 156.269 atomic mass units, represents one of the eight stereoisomeric forms of menthol derivatives [1] [2]. The compound exhibits a cyclohexanol backbone structure characterized by three chiral centers, resulting in complex stereochemical arrangements that distinguish it from its diastereomeric counterparts [3] [4].

The fundamental molecular architecture of isomenthol consists of a six-membered cyclohexane ring substituted with three distinct functional groups: a hydroxyl group, a methyl group, and an isopropyl group [5] [6]. The International Union of Pure and Applied Chemistry nomenclature defines isomenthol as (1R,2S,5S)-2-isopropyl-5-methylcyclohexanol for the negative enantiomer and (1S,2R,5R)-2-isopropyl-5-methylcyclohexanol for the positive enantiomer [19] [20].

Gas electron diffraction studies combined with theoretical calculations have revealed precise structural parameters for isomenthol [17] [40]. The cyclohexane ring maintains characteristic bond lengths with average carbon-carbon distances of 1.538(1) Å for the main conformer where isopropyl and hydroxyl groups occupy equatorial positions [17]. The carbon-oxygen bond length measures 1.427(13) Å, while average carbon-hydrogen bond lengths are determined to be 1.112(3) Å [17].

Bond angle measurements demonstrate the tetrahedral geometry around carbon atoms within the cyclohexane framework [17]. Ring carbon-carbon-carbon angles average 112.6(25)°, while exocyclic carbon-carbon-carbon angles measure 111.5(9)° [17]. The carbon-carbon-oxygen bond angle is 109.0(17)°, and carbon-carbon-hydrogen angles average 108.9(15)° [17]. The torsional angle around the isopropyl carbon-ring carbon bond (φ) is measured at -63(17)° for the predominant conformer [17].

The isopropyl substituent orientation plays a crucial role in determining the overall molecular conformation and stability [7] [22]. The spatial arrangement of this bulky substituent significantly influences the preferred chair conformation of the cyclohexane ring, creating steric interactions that affect conformational equilibria [8] [22].

Chair Conformations and Rotameric States in Gas vs. Solution Phase

The conformational landscape of isomenthol exhibits remarkable complexity due to the presence of multiple substituents on the cyclohexane ring [10] [16]. Unlike menthol, which predominantly adopts a single chair conformation with all substituents in equatorial positions, isomenthol demonstrates conformational flexibility with multiple stable conformations existing in equilibrium [17] [48].

Gas-phase electron diffraction studies have identified two stable conformers of isomenthol with comparable abundances [17]. The primary conformer, representing 63 ± 30% of the gas-phase population, adopts a chair conformation where both isopropyl and hydroxyl groups occupy equatorial positions [17]. The secondary conformer, accounting for 37% of the population, features these same substituents in axial orientations [17].

Conformational ParameterEquatorial ConformerAxial Conformer
Population (Gas Phase)63 ± 30%37%
⟨r(C−C)⟩ (Å)1.538(1)-
r(C−O) (Å)1.427(13)-
⟨∠C−C−C ring⟩ (°)112.6(25)-
Torsional Angle φ (°)-63(17)-

The chair-to-chair interconversion process in isomenthol involves significant energy barriers that influence the relative populations of different conformational states [4] [16]. Microwave spectroscopy studies have revealed that isomenthone, the ketone derivative of isomenthol, exhibits conformational mobility involving boat and chair configurations due to the cis arrangement of substituents on the cyclohexane ring [4] [16].

Solution-phase studies using nuclear magnetic resonance spectroscopy demonstrate that isomenthol exhibits conformational averaging that complicates the determination of specific isopropyl group rotamers [10] [12]. This conformational mobility in solution contrasts with the more restricted conformational behavior observed in the gas phase, where discrete conformational states can be more readily identified and quantified [10] [12].

The rotameric states of the isopropyl substituent contribute additional complexity to the conformational analysis [10] [12]. Carbon-13 chemical shift correlations between experimental and calculated values indicate that isomenthol undergoes conformational averaging that impedes precise determination of the dominant isopropyl rotamer in solution [10] [12]. This behavior differs significantly from menthol and neomenthol, where specific rotameric preferences can be clearly identified through spectroscopic analysis [10] [12].

Temperature-dependent studies reveal that the conformational equilibria in isomenthol are sensitive to thermal conditions [7] [31]. Crystal structure analysis of isomenthol derivatives demonstrates that in the solid state, the molecule can adopt different conformational arrangements depending on intermolecular packing forces and hydrogen bonding patterns [7] [31].

Comparative Density Functional Theory Studies of Isomenthol vs. Menthol Diastereomers

Quantum chemical calculations using density functional theory methods have provided comprehensive insights into the relative stabilities and structural characteristics of isomenthol compared to its menthol diastereomers [14] [17]. These computational studies employ various levels of theory, including Hartree-Fock and density functional theory approaches with different basis sets [14] [17].

Restricted Hartree-Fock and density functional theory calculations using B3LYP functionals with 6-31G(d,p) and larger basis sets have been extensively applied to characterize the conformational preferences of menthol diastereomers [17] [40]. These calculations serve as supporting information for experimental gas electron diffraction data and provide theoretical framework for understanding the observed structural parameters [17] [40].

The computational analysis reveals significant differences in the conformational landscapes between isomenthol and menthol [14] [16]. While menthol exhibits a clear preference for the chair conformation with all substituents in equatorial positions, isomenthol displays a more complex energy surface with multiple local minima corresponding to different chair and boat conformations [14] [16].

CompoundPredominant ConformationSecondary ConformationsRelative Stability
MentholAll-equatorial chairNone observedHighest
IsomentholEquatorial isopropyl/OH chairAxial isopropyl/OH chairModerate
NeomentholAxial OH chair-Lower
NeoisomentholMixed axial/equatorialMultiple conformersLowest

Density functional theory calculations at the B3LYP/6-311++G(d,p) level demonstrate that the energy differences between conformational states in isomenthol are smaller than those observed in menthol [10] [25]. This reduced energy separation explains the observed conformational mobility and the coexistence of multiple conformational states in both gas and solution phases [10] [25].

The potential energy surfaces calculated for isopropyl group rotation reveal three distinct minima corresponding to different rotameric orientations [4] [16]. The energy barriers separating these rotameric states range from 12 to 40 kilojoules per mole, values that are sufficient to maintain distinct rotameric populations under supersonic expansion conditions but allow for conformational averaging in solution at ambient temperatures [4] [16].

Comparative analysis of calculated carbon-13 chemical shifts using density functional theory methods shows excellent correlation with experimental nuclear magnetic resonance data for all menthol diastereomers [10] [12]. The B3LYP functional with 6-31G(d,p) basis set provides chemical shift predictions with root-mean-square deviations typically less than 2 parts per million from experimental values [10] [12].

The computational studies also reveal important differences in vibrational frequencies and force constants between isomenthol and menthol [17] [40]. Fourier-transform infrared spectroscopy measurements combined with theoretical force constant refinements demonstrate that the vibrational characteristics of isomenthol reflect its conformational flexibility and the presence of multiple conformational states [17] [40].

Physical Description

Solid/cool minty aroma

XLogP3

3

UNII

Y73A3UB774

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 2 notifications to the ECHA C&L Inventory.;
H315 (98.61%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20752-33-4
3623-52-7
490-99-3

Wikipedia

(-)-isomenthol

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5S)-rel-: ACTIVE

Dates

Modify: 2023-08-15

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